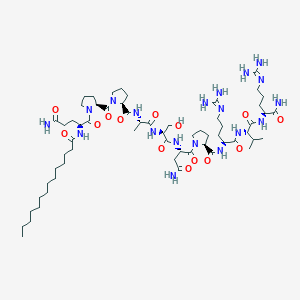
Dynamin inhibitory peptide, myristoylated (control)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Control peptide version of dynamin inhibitory peptide, myristoylated, an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis. In contrast to dynamin inhibitory peptide, has no significant effect on GABAA receptor-mediated miniature IPSPs.
科学的研究の応用
Inhibition of Protein Kinases
Myristoylated peptides derived from the pseudosubstrate sequences of protein kinases have been utilized to inhibit protein kinase C (PKC) in intact cells. These peptides, including myristoylated pseudosubstrate peptide, act as selective and cell-permeable inhibitors of PKC. For instance, a study demonstrated that a myristoylated peptide inhibited the phosphorylation of a myristoylated protein substrate induced by phorbol esters and the activation of phospholipase D by bradykinin, both of which depend on PKC activity (Eichholtz et al., 1993).
Impact on Pancreatic Beta-Cells
Myristoylated peptides based on the endogenous protein kinase A inhibitor (PKI) sequences have been used to study the role of PKA activation in glucose-induced insulin secretion from pancreatic beta-cells. Myristoylated PKI peptides were effective inhibitors of PKA activity in vitro and demonstrated concentration-dependent inhibition of insulin secretion in response to PKA activators in intact islets, without inhibiting glucose-induced insulin secretion (Harris et al., 1997).
Cell Membrane Dynamics and Endothelial Cell Activation
Myristoylation of peptides can activate endothelial nitric oxide synthase (eNOS) through Akt phosphorylation. Studies with myristoylated pseudosubstrate of PKCζ (mPS) and other myristoylated peptides showed significant phosphorylation of eNOS, Akt, ERK 1/2, and p38 MAPK in pulmonary artery endothelial cells, indicating that myristoylation confers new properties to peptides, including activation of different signaling pathways in endothelial cells (Krotova et al., 2006).
Inhibition of Dynamin GTPase Activity
Ligands such as myristoylated peptides have been studied for their potential to inhibit the GTPase activity of dynamin, an important enzyme in endocytic and intracellular transport processes. For example, myristoylated trimethyl ammonium bromide demonstrated potent inhibitory activity, suggesting a role for such compounds in modulating cellular endocytosis and related functions (Hill et al., 2004).
Myristoylated Peptides as Antitumor Agents
In cancer research, myristoylated peptides have been shown to inhibit proliferation, migration, and invasiveness of tumor cells. This suggests potential therapeutic applications in targeting specific cellular processes involved in cancer progression (Alcalde et al., 2020).
Myristoylation in Protein Function
Myristoylation plays a crucial role in the functionality and interaction of proteins. Research on the biology and enzymology of protein N-myristoylation has advanced understanding of protein-protein and protein-membrane interactions, which are key in various cellular processes (Farazi et al., 2001).
特性
分子式 |
C61H107N19O14 |
|---|---|
分子量 |
1330.64 |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



